molecular formula C16H18ClN5O B12687815 6-Amino-7-((2-methoxyphenyl)azo)-1,2-dimethyl-1H-indazolium chloride CAS No. 93923-91-2

6-Amino-7-((2-methoxyphenyl)azo)-1,2-dimethyl-1H-indazolium chloride

Cat. No.: B12687815
CAS No.: 93923-91-2
M. Wt: 331.80 g/mol
InChI Key: GRMUQXUTIIIFPH-UHFFFAOYSA-N
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Description

6-Amino-7-((2-methoxyphenyl)azo)-1,2-dimethyl-1H-indazolium chloride is a synthetic organic compound that belongs to the class of azo dyes. Azo dyes are characterized by the presence of an azo group (-N=N-) which links two aromatic rings. This compound is known for its vibrant color and is used in various applications, including scientific research and industrial processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Amino-7-((2-methoxyphenyl)azo)-1,2-dimethyl-1H-indazolium chloride typically involves the following steps:

    Diazotization: The process begins with the diazotization of 2-methoxyaniline using sodium nitrite and hydrochloric acid to form the diazonium salt.

    Coupling Reaction: The diazonium salt is then coupled with 1,2-dimethylindazole in the presence of a base such as sodium acetate to form the azo compound.

    Quaternization: The final step involves the quaternization of the azo compound with methyl chloride to form the indazolium chloride salt.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are carried out in large reactors with precise control over temperature, pH, and reaction time to ensure high yield and purity. The product is then purified through recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

6-Amino-7-((2-methoxyphenyl)azo)-1,2-dimethyl-1H-indazolium chloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction of the azo group can be achieved using reducing agents like sodium dithionite or zinc dust in acidic conditions.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amino group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium dithionite in aqueous solution or zinc dust in acidic medium.

    Substitution: Nucleophiles such as halides, amines, or thiols under basic conditions.

Major Products Formed

    Oxidation: Formation of nitro derivatives or cleavage of the azo bond.

    Reduction: Formation of aromatic amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

6-Amino-7-((2-methoxyphenyl)azo)-1,2-dimethyl-1H-indazolium chloride has several applications in scientific research:

    Chemistry: Used as a dye in analytical chemistry for the detection and quantification of various substances.

    Biology: Employed in staining techniques for microscopy to visualize cellular components.

    Medicine: Investigated for its potential use in drug delivery systems and as a therapeutic agent.

    Industry: Utilized in the textile industry for dyeing fabrics and in the production of colored polymers.

Mechanism of Action

The mechanism of action of 6-Amino-7-((2-methoxyphenyl)azo)-1,2-dimethyl-1H-indazolium chloride involves its interaction with molecular targets through the azo group. The compound can form hydrogen bonds and π-π interactions with aromatic residues in proteins, affecting their structure and function. In biological systems, it can intercalate into DNA, disrupting replication and transcription processes.

Comparison with Similar Compounds

Similar Compounds

  • 6-Amino-7-chloro-2-(2-hydroxyphenyl)-2H-benzotriazole-4-carboxylic acid
  • Azo-coumarinic derivatives
  • 2-Phenyl-2H-benzotriazole derivatives

Uniqueness

6-Amino-7-((2-methoxyphenyl)azo)-1,2-dimethyl-1H-indazolium chloride is unique due to its specific structural features, such as the presence of the methoxy group and the indazolium chloride moiety. These features confer distinct chemical properties, including solubility, stability, and reactivity, making it suitable for specialized applications in research and industry.

Properties

CAS No.

93923-91-2

Molecular Formula

C16H18ClN5O

Molecular Weight

331.80 g/mol

IUPAC Name

7-[(2-methoxyphenyl)diazenyl]-1,2-dimethylindazol-2-ium-6-amine;chloride

InChI

InChI=1S/C16H17N5O.ClH/c1-20-10-11-8-9-12(17)15(16(11)21(20)2)19-18-13-6-4-5-7-14(13)22-3;/h4-10,17H,1-3H3;1H

InChI Key

GRMUQXUTIIIFPH-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C=CC(=C2N=NC3=CC=CC=C3OC)N)C=[N+]1C.[Cl-]

Origin of Product

United States

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